D-Digitoxose Tribenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

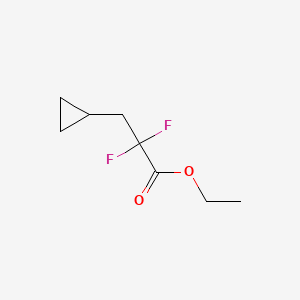

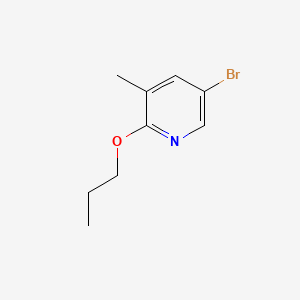

D-Digitoxose Tribenzoate is a derivative of D-ribo-Hexonic acid that is metabolized in the liver . It is an off-white solid and is a glucose-stimulated insulin release inhibitor . Its molecular formula is C27H24O7 and it has a molecular weight of 460.48 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI key CDXDAWWGDXHJNN-IIVGNXFFSA-N . The canonical SMILES representation is CC1C(C(CC(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 .Physical and Chemical Properties Analysis

This compound is an off-white solid . It has a molecular formula of C27H24O7 and a molecular weight of 460.48 . It is soluble in dichloromethane .科学的研究の応用

Synthesis and Anticancer Applications

Anticancer Activities of Digitoxin Derivatives : A study by Iyer et al. (2010) highlights the synthesis of mono-, di-, and tri-O-digitoxoside derivatives of digitoxin and investigates their anticancer activities. Both digitoxin derivatives and MeON-neoglycosides showed chain length-dependent cytotoxicity towards human cancer cell lines, particularly inducing caspase-9-mediated apoptosis in non-small cell lung cancer cells. This suggests potential applications in oncology beyond digitoxin’s traditional use for cardiac conditions (Iyer et al., 2010).

Synthesis of Digoxose and Digitoxin : Zhou and O'Doherty (2007) developed a straightforward route for the synthesis of digoxose and digitoxin, demonstrating an effective method for creating these compounds. This work opens the door for the preparation of mono- and disaccharide analogs of digitoxin, possibly enhancing its therapeutic applications (Zhou & O'Doherty, 2007).

Cardenolide and Digitoxin Production : Rad et al. (2020) explored the effects of various elicitors on the production of cardenolide and digitoxin in Digitalis purpurea. The study found that certain treatments significantly increased the content of these compounds, offering insights into enhancing their production for medicinal use (Rad et al., 2020).

Digitoxin Analogs as Novel Cancer Therapeutics : Elbaz et al. (2012) discuss the promising anticancer potential of digitoxin and its synthetic analogs. The paper emphasizes the need for further research to understand the anticancer mechanisms and address concerns regarding cardiotoxicity, suggesting a pathway for developing potent chemotherapeutic drugs (Elbaz et al., 2012).

作用機序

While the specific mechanism of action for D-Digitoxose Tribenzoate is not provided, it is known that similar compounds, such as Digitoxin, work by inhibiting the Na-K-ATPase membrane pump, resulting in an increase in intracellular sodium and calcium concentrations . This increased intracellular concentration of calcium may promote the activation of contractile proteins .

Safety and Hazards

D-Digitoxose Tribenzoate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . It is advised to use personal protective equipment and ensure adequate ventilation when handling this compound . It is also important to remove all sources of ignition and evacuate personnel to safe areas in case of a spill or leak .

将来の方向性

While specific future directions for D-Digitoxose Tribenzoate are not mentioned in the search results, research on similar compounds, such as digitoxin, suggests potential for further development of these secondary metabolites into new therapeutics . The exploration of enzymatic hyperglycosylation combined with known chemical methods for adding sugars could lead to the creation of new antifungal drugs .

特性

IUPAC Name |

[(3R,6S)-3,6-dibenzoyloxy-2-methyloxan-4-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O7/c1-18-24(34-27(30)21-15-9-4-10-16-21)22(32-25(28)19-11-5-2-6-12-19)17-23(31-18)33-26(29)20-13-7-3-8-14-20/h2-16,18,22-24H,17H2,1H3/t18?,22?,23-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXDAWWGDXHJNN-IIVGNXFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H](C(C[C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B582588.png)

![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B582590.png)

![6-Bromo-5-methyltetrazolo[1,5-a]pyridine](/img/structure/B582592.png)